

Technical Guide: Synthesis and Purification of (D-His2)-Goserelin

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Compound of Interest

Compound Name: (D-His2)-Goserelin

Cat. No.: B6303644

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This in-depth technical guide provides a comprehensive protocol for the synthesis and purification of **(D-His2)-Goserelin**, a decapeptide analog of Gonadotropin-Releasing Hormone (GnRH). This document is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry. The methodologies outlined below are based on established principles of solid-phase peptide synthesis (SPPS) and preparative high-performance liquid chromatography (HPLC), adapted from protocols for the closely related peptide, Goserelin.

Overview of (D-His2)-Goserelin

(D-His2)-Goserelin is a synthetic analogue of GnRH with the sequence: pGlu-(D-His)-Trp-Ser-Tyr-D-Ser(tBu)-Leu-Arg-Pro-Azagly-NH₂. The substitution of Glycine with D-Histidine at the second position is a modification from Goserelin. This modification may influence the peptide's biological activity and pharmacokinetic profile. The synthesis presents challenges common to Goserelin, namely the incorporation of the C-terminal azaglycine residue and the protection of the acid-labile tert-butyl group on the D-Serine at position 6.

Synthesis of (D-His2)-Goserelin via Solid-Phase Peptide Synthesis (SPPS)

The synthesis is performed using a fluorenylmethyloxycarbonyl (Fmoc) based solid-phase peptide synthesis strategy.

Materials and Reagents

Reagent	Grade	Supplier (Example)
Rink Amide MBHA Resin	100-200 mesh, 0.5-1.0 mmol/g	Sigma-Aldrich
Fmoc-protected Amino Acids	Synthesis Grade	Bachem
pGlu-OH	Synthesis Grade	Bachem
Fmoc-NH-NH ₂	Synthesis Grade	Iris Biotech
N,N'-Carbonyldiimidazole (CDI)	≥97.0%	Sigma-Aldrich
N,N-Dimethylformamide (DMF)	Peptide Synthesis Grade	Thermo Fisher Scientific
Dichloromethane (DCM)	HPLC Grade	Thermo Fisher Scientific
Piperidine	≥99.5%	Sigma-Aldrich
N,N'-Diisopropylethylamine (DIPEA)	Peptide Synthesis Grade	Sigma-Aldrich
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)	≥99.5%	Sigma-Aldrich
Trifluoroacetic acid (TFA)	Reagent Grade	Sigma-Aldrich
Triisopropylsilane (TIS)	99%	Sigma-Aldrich
Diethyl ether	Anhydrous	Sigma-Aldrich

Experimental Protocol: Synthesis

Step 1: Preparation of Fmoc-Azagly-Resin

- Swell Rink Amide MBHA resin in DMF for 1 hour.
- React the resin with N,N'-Carbonyldiimidazole (CDI) to activate the resin.
- Couple Fmoc-NH-NH₂ to the activated resin to yield Fmoc-NH-NH-CO-NH-Resin. This step is crucial for introducing the azaglycine precursor.

Step 2: Peptide Chain Elongation

The peptide chain is assembled on the resin by sequential deprotection and coupling steps.

Step	Reagent/Solvent	Time	Purpose
Fmoc Deprotection	20% Piperidine in DMF	2 x 10 min	Removal of the Fmoc protecting group
Washing	DMF	5 x 1 min	Removal of excess piperidine and by-products
Coupling	Fmoc-amino acid (3 eq), HBTU (3 eq), DIPEA (6 eq) in DMF	2 hours	Coupling of the next amino acid
Washing	DMF	3 x 1 min	Removal of excess reagents

This cycle is repeated for each amino acid in the sequence: Pro, Arg(Pbf), Leu, D-Ser(tBu), Tyr(tBu), Ser(tBu), Trp(Boc), (D-His)(Trt), and finally pGlu.

Step 3: Cleavage of the Peptide from the Resin

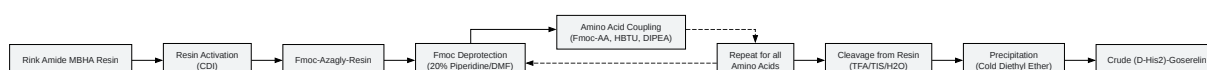
- After the final coupling, the resin is washed with DCM and dried under vacuum.
- The peptide is cleaved from the resin and the side-chain protecting groups are simultaneously removed using a cleavage cocktail.

Reagent	Volume Percentage
Trifluoroacetic acid (TFA)	95%
Triisopropylsilane (TIS)	2.5%
Water	2.5%

- The resin is treated with the cleavage cocktail for 2-3 hours at room temperature.

- The resin is filtered off, and the filtrate containing the crude peptide is collected.
- The crude peptide is precipitated by adding cold diethyl ether.
- The precipitate is collected by centrifugation and washed with cold diethyl ether.
- The crude peptide is dried under vacuum.

Synthesis Workflow Diagram



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Caption: Solid-Phase Synthesis Workflow for **(D-His2)-Goserelin**.

Purification of (D-His2)-Goserelin

The crude peptide is purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials and Reagents

Reagent	Grade
Acetonitrile (ACN)	HPLC Grade
Trifluoroacetic acid (TFA)	HPLC Grade
Water	HPLC Grade

Experimental Protocol: Purification

Step 1: Sample Preparation

The crude peptide is dissolved in a minimal amount of a suitable solvent, typically a mixture of water and acetonitrile with 0.1% TFA.

Step 2: Preparative RP-HPLC

Parameter	Condition
Column	C18, 10 μ m, 250 x 21.2 mm
Mobile Phase A	0.1% TFA in Water
Mobile Phase B	0.1% TFA in Acetonitrile
Gradient	10-40% B over 30 minutes
Flow Rate	15 mL/min
Detection	220 nm

Step 3: Fraction Collection and Analysis

Fractions corresponding to the main peak are collected. The purity of the collected fractions is analyzed by analytical HPLC.

Step 4: Lyophilization

The pure fractions are pooled and lyophilized to obtain the final purified **(D-His2)-Goserelin** as a white fluffy powder.

Purification Workflow Diagram



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